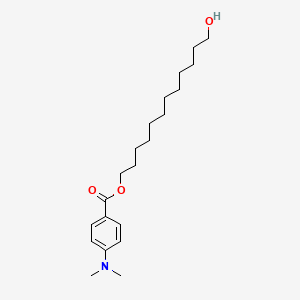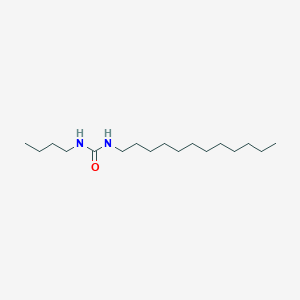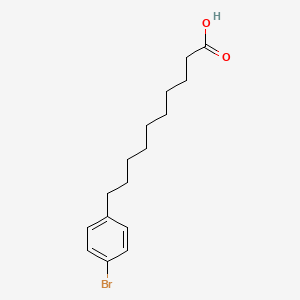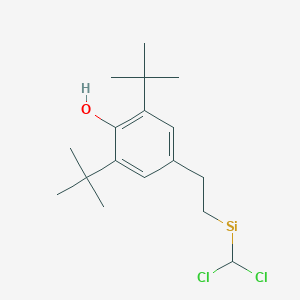
CID 78060953
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78060953 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78060953 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions, including condensation, cyclization, and purification processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction efficiency and minimize the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques to ensure consistency and cost-effectiveness. The process involves the use of large reactors, automated control systems, and continuous monitoring to maintain the desired reaction conditions. The industrial production methods also focus on minimizing waste and improving the overall sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78060953 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and catalyst presence, are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
CID 78060953 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with high precision.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein interactions.
Medicine: this compound is investigated for its therapeutic potential, particularly in the treatment of diseases where it can modulate specific molecular pathways.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of CID 78060953 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression modulation, and metabolic regulation.
Propriétés
Formule moléculaire |
C17H26Cl2OSi |
|---|---|
Poids moléculaire |
345.4 g/mol |
InChI |
InChI=1S/C17H26Cl2OSi/c1-16(2,3)12-9-11(7-8-21-15(18)19)10-13(14(12)20)17(4,5)6/h9-10,15,20H,7-8H2,1-6H3 |
Clé InChI |
VRZFUINRGNROJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC[Si]C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
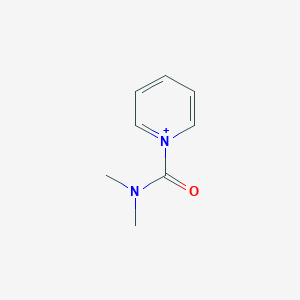
![Tributyl[5-(2-phenylethyl)furan-2-YL]stannane](/img/structure/B14297923.png)
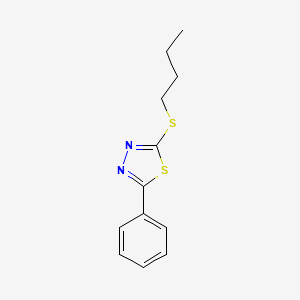
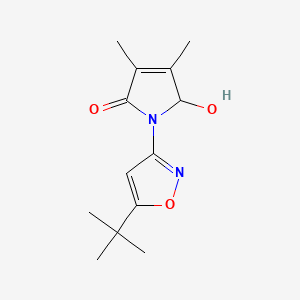
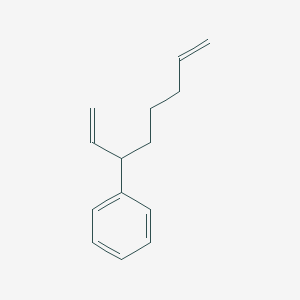

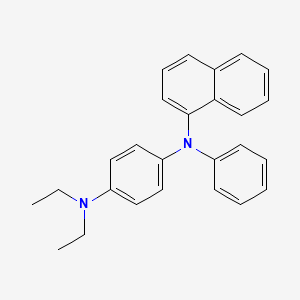
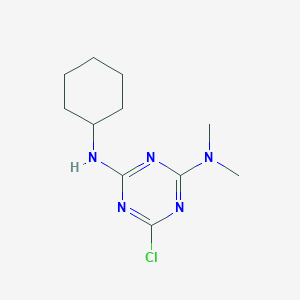
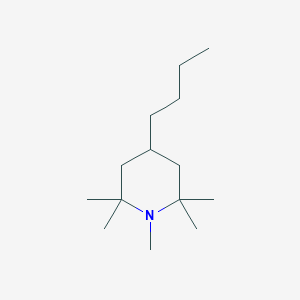
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
